molecular formula C27H25ClN2O4 B1672326 Feclobuzone CAS No. 23111-34-4

Feclobuzone

Cat. No.: B1672326
CAS No.: 23111-34-4
M. Wt: 476.9 g/mol
InChI Key: OZKQTMYKYQGCME-UHFFFAOYSA-N
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Description

Feclobuzone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone series of cyclooxygenase inhibitors. It exhibits analgesic, anti-inflammatory, and antipyretic activities. This compound has also been identified as a potential binding molecule for the 3C-like proteinase of severe acute respiratory syndrome coronavirus through virtual screening .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Feclobuzone typically involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxy-3,5-dimethylpyrazole in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted with 4-chlorobenzoyl chloride to yield this compound. The reaction conditions generally include maintaining the temperature at around 0-5°C and using an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Feclobuzone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under specific conditions to facilitate the replacement of atoms or groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of this compound.

Scientific Research Applications

Feclobuzone has several scientific research applications, including:

    Chemistry: Used as a model compound for studying the mechanisms of cyclooxygenase inhibition and the synthesis of pyrazolone derivatives.

    Biology: Investigated for its potential binding to the 3C-like proteinase of severe acute respiratory syndrome coronavirus, making it a candidate for antiviral research.

    Medicine: Explored for its analgesic, anti-inflammatory, and antipyretic properties, making it a potential therapeutic agent for treating pain, inflammation, and fever.

    Industry: Utilized in the development of new NSAIDs and related compounds with improved efficacy and safety profiles.

Mechanism of Action

Feclobuzone exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins. Prostaglandins play a key role in mediating pain, inflammation, and fever. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain, reducing inflammation, and lowering fever. Additionally, this compound has been identified as a potential binding molecule for the 3C-like proteinase of severe acute respiratory syndrome coronavirus, suggesting a possible antiviral mechanism .

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another pyrazolone derivative with similar anti-inflammatory and analgesic properties.

    Oxyphenbutazone: A metabolite of phenylbutazone with similar pharmacological effects.

    Sulfinpyrazone: A pyrazolone derivative used primarily as an anti-gout agent.

Uniqueness of Feclobuzone

This compound is unique among pyrazolone derivatives due to its potential antiviral activity against severe acute respiratory syndrome coronavirus, as identified through virtual screening. This sets it apart from other similar compounds that primarily exhibit anti-inflammatory and analgesic properties without known antiviral effects.

Properties

IUPAC Name

(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O4/c1-2-3-18-27(19-34-24(31)20-14-16-21(28)17-15-20)25(32)29(22-10-6-4-7-11-22)30(26(27)33)23-12-8-5-9-13-23/h4-17H,2-3,18-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKQTMYKYQGCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)COC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177677
Record name Feclobuzone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23111-34-4
Record name Feclobuzone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23111-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Feclobuzone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023111344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Feclobuzone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FECLOBUZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6889JIL5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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